Minocycline hydrochloride
Overview
Description
Minocycline hydrochloride is a broad-spectrum tetracycline antibiotic used to treat various bacterial infections. It is a semi-synthetic derivative of tetracycline and is known for its high efficacy against both gram-positive and gram-negative bacteria. This compound is commonly used to treat conditions such as acne, respiratory infections, and certain sexually transmitted infections .
Mechanism of Action
Target of Action
Minocycline hydrochloride, a second-generation tetracycline antibiotic, is active against a wide range of microorganisms, including gram-negative and gram-positive bacteria . It primarily targets the 30S and possibly the 50S ribosomal subunits of susceptible bacteria .
Mode of Action
This compound inhibits bacterial protein synthesis by binding with the 30S and possibly the 50S ribosomal subunits of susceptible bacteria . This interaction prevents the bacteria from producing essential proteins, thereby inhibiting their growth .
Biochemical Pathways
This compound affects various biochemical pathways. For instance, it has been shown to inhibit the expression of cyclins A, B, and E, thereby preventing ovarian cancer cells from progressing through the cell cycle and proliferating . Additionally, it has been found to induce apoptosis in melanoma cells .
Pharmacokinetics
This compound is well absorbed orally, and it is widely distributed to most body fluids, bile, and tissues . It has poor penetration into the central nervous system (CNS), but it deposits in fat for extended periods . The drug is metabolized in the liver to inactive metabolites, and about 5% to 12% of the drug is excreted unchanged in the urine .
Result of Action
The interaction of this compound with its targets results in various molecular and cellular effects. For instance, it has been shown to decrease cell viability and inhibit the growth of melanoma cells . Moreover, it can induce changes in the secondary structure of proteins, as demonstrated in studies on trypsin .
Action Environment
Environmental factors can influence the action of this compound. For example, it has been shown to have a protective effect on mouse embryonic development against a suboptimal environment, including long-term exposure to external environment and H2O2 treatment . This suggests that the drug’s action, efficacy, and stability can be influenced by the environment in which it is used.
Biochemical Analysis
Biochemical Properties
Minocycline hydrochloride plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site . This action effectively halts the translation process, thereby inhibiting bacterial growth. This compound interacts with various enzymes and proteins, including ribosomal proteins and RNA polymerase, which are essential for bacterial protein synthesis .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by inhibiting protein synthesis, which is vital for bacterial growth and replication . Additionally, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of microglia, cytokines, and metalloproteases, which play a role in inflammatory responses . This compound also exhibits neuroprotective properties by inhibiting apoptosis and reducing oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 30S ribosomal subunit, which inhibits the ligation of aminoacyl-tRNA and prevents the elongation of the polypeptide chain . This action disrupts bacterial protein synthesis, leading to the bacteriostatic effect of this compound. Additionally, this compound can cross the blood-brain barrier due to its high lipophilicity, allowing it to exert effects on the central nervous system . It also modulates gene expression by inhibiting the activity of transcription factors and reducing the production of pro-inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of protein synthesis and anti-inflammatory properties . In vitro and in vivo studies have demonstrated that this compound can maintain its efficacy over extended periods, making it a valuable therapeutic agent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits bacterial growth and reduces inflammation . At higher doses, it can cause adverse effects, such as gastrointestinal disturbances and hepatotoxicity . Studies have shown that the therapeutic window for this compound is relatively wide, but careful dosage management is essential to avoid toxicity .
Metabolic Pathways
This compound is primarily metabolized in the liver to form 9-hydroxyminocycline and other N-demethylated metabolites . The metabolic pathways involve various enzymes, including cytochrome P450 enzymes, which facilitate the biotransformation of this compound . These metabolic processes can affect the drug’s bioavailability and efficacy, as well as its potential for drug-drug interactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It is highly lipophilic, allowing it to cross cell membranes and accumulate in various tissues, including the brain . This compound binds to plasma proteins, which can influence its distribution and bioavailability . The compound’s distribution is also affected by its interaction with transporters and binding proteins, which facilitate its movement within the body .
Subcellular Localization
This compound localizes to specific subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to these compartments . The subcellular localization of this compound is essential for its therapeutic effects, as it allows the compound to interact with its target biomolecules and exert its antibacterial and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Minocycline hydrochloride can be synthesized through a series of chemical reactions starting from tetracycline. The process involves the modification of the tetracycline structure to enhance its antibacterial properties. One common method involves dissolving minocycline in a mixed solvent of alcohol and water, followed by crystallization and drying to obtain this compound hydrate crystals .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process typically involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process includes steps such as dissolution, crystallization, filtration, and drying .
Chemical Reactions Analysis
Types of Reactions: Minocycline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its antibacterial properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride are used to reduce specific functional groups within the compound.
Substitution: Substitution reactions often involve the use of halogenating agents or other nucleophiles to replace specific atoms or groups within the molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced or modified antibacterial properties .
Scientific Research Applications
Minocycline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of tetracycline antibiotics.
Biology: Researchers use this compound to study bacterial resistance mechanisms and the effects of antibiotics on microbial communities.
Medicine: It is extensively used in clinical research to develop new treatments for bacterial infections and to study the pharmacokinetics and pharmacodynamics of tetracycline antibiotics.
Industry: this compound is used in the development of new antibiotic formulations and drug delivery systems .
Comparison with Similar Compounds
- Doxycycline
- Tetracycline
- Oxytetracycline
Minocycline hydrochloride stands out due to its high tissue penetration, longer half-life, and effectiveness against resistant bacterial strains .
Properties
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7.ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);1H/t9-,11-,17-,23-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJXVDPDEQKTCV-VQAITOIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10118-90-8 (Parent) | |
Record name | Minocycline hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013614987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8044545 | |
Record name | Minocycline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13614-98-7 | |
Record name | Minocycline hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013614987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MINOCYCLINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757120 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Minocycline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4S-(4α,4aα,5aα,12aα)]-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxonaphthacene-2-carboxamide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MINOCYCLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0020414E5U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Minocycline Hydrochloride, a broad-spectrum tetracycline antibiotic, inhibits bacterial protein synthesis. [] It achieves this by binding to the 30S ribosomal subunit of bacteria, which prevents the binding of tRNA to the mRNA-ribosome complex. This interference effectively disrupts the crucial process of protein synthesis, ultimately leading to bacterial growth inhibition or death. []
A: Yes, in addition to its antibacterial activity, this compound demonstrates anti-inflammatory effects. Research indicates that it can inhibit the production of TNF-α, a potent pro-inflammatory cytokine, in LPS-stimulated macrophages. [] This suggests a potential role for this compound in managing inflammatory conditions, including periodontal diseases. [, , , , ]
ANone: this compound has the chemical formula C23H27N3O7·HCl and a molecular weight of 493.94 g/mol.
A: Yes, UV spectrophotometry is commonly employed for the detection and quantification of this compound. The maximum absorbance wavelength (λmax) for this compound is typically observed at 274 nm. []
A: Studies have investigated the stability of this compound in ointment formulations. For instance, a study on an extended-release this compound ointment showed promising stability and sustained-release characteristics suitable for topical applications. []
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